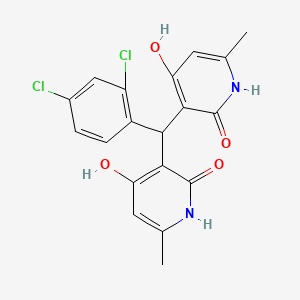
3,3'-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one): is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group and two pyridinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorobenzaldehyde, undergoes a condensation reaction with a suitable pyridinone derivative.
Condensation Reaction: The intermediate is then reacted with 4-hydroxy-6-methylpyridin-2(1H)-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3,3’-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) may involve:
Large-scale Condensation Reactions: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, solvent choice, and reaction time to maximize output.
Automated Purification Systems: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and reaction conditions involving polar aprotic solvents.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer double bonds or oxygen atoms.
Substitution Products: Compounds with new substituents replacing chlorine atoms.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that serve as catalysts in various organic reactions.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes, making it a candidate for drug development.
Biochemical Probes: Utilized in biochemical assays to study enzyme activity and protein interactions.
Medicine
Drug Development: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Diagnostic Agents: Employed in the development of diagnostic tools for detecting specific biomolecules.
Industry
Polymer Synthesis: Used as a monomer or additive in the production of specialty polymers with enhanced properties.
Agricultural Chemicals: Potential use in the formulation of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 3,3’-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) involves:
Molecular Targets: Interaction with specific enzymes or receptors, leading to inhibition or activation of their biological functions.
Pathways Involved: Modulation of signaling pathways related to oxidative stress, inflammation, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- 3,3’-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-6-ethylpyridin-2(1H)-one)
- 3,3’-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-6-propylpyridin-2(1H)-one)
Uniqueness
- Structural Features : The presence of the dichlorophenyl group and the specific arrangement of pyridinone rings confer unique chemical and physical properties.
- Reactivity : The compound’s reactivity profile, particularly in oxidation and substitution reactions, distinguishes it from similar compounds.
- Applications : Its diverse applications in catalysis, drug development, and material science highlight its versatility and uniqueness.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4/c1-8-5-13(24)16(18(26)22-8)15(11-4-3-10(20)7-12(11)21)17-14(25)6-9(2)23-19(17)27/h3-7,15H,1-2H3,(H2,22,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEVWIAJKNVDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2995284.png)
![5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2995287.png)
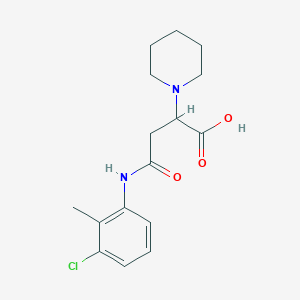
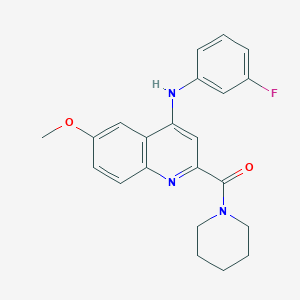
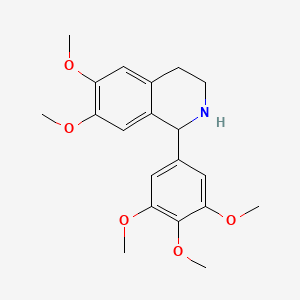
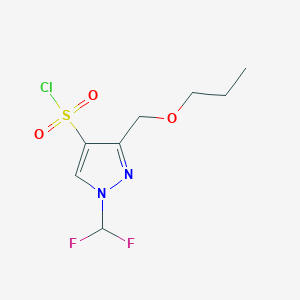
![8-(2-(4-(4-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2995295.png)
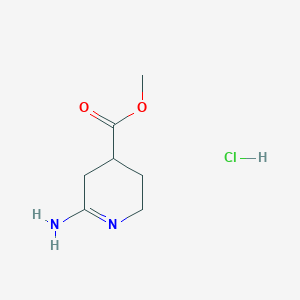
![(4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2995297.png)
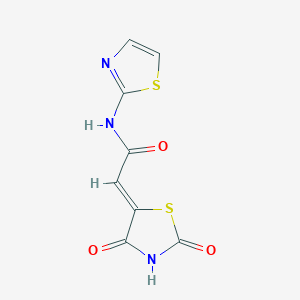
![2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2995300.png)
![N-(2,3-dimethylphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2995301.png)
![3-(4-methoxyphenyl)-8-methyl-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2995305.png)
![2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2995307.png)
